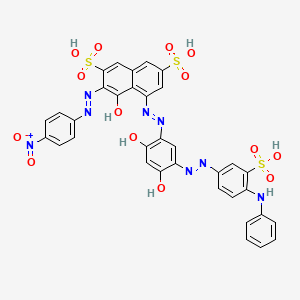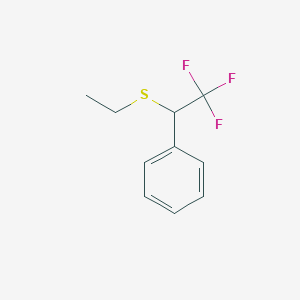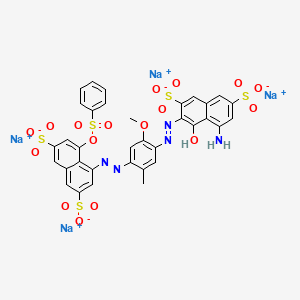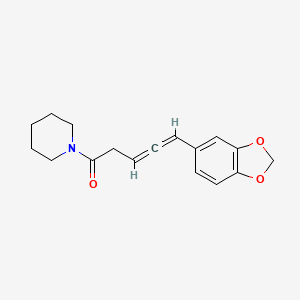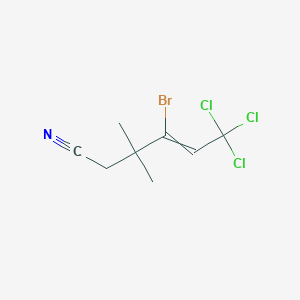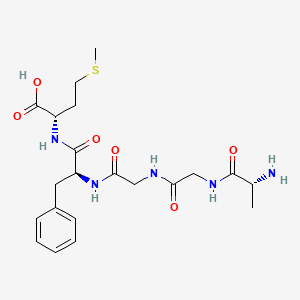
D-Alanylglycylglycyl-L-phenylalanyl-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanylglycylglycyl-L-phenylalanyl-L-methionine: is a synthetic peptide composed of five amino acids: D-alanine, glycine, glycine, L-phenylalanine, and L-methionine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanylglycylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (D-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, L-phenylalanine, and L-methionine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
Chemical Reactions Analysis
Types of Reactions: D-Alanylglycylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various protecting groups and coupling reagents like HBTU or DIC are used in peptide synthesis.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry: D-Alanylglycylglycyl-L-phenylalanyl-L-methionine is used in the study of peptide chemistry, including the development of new synthetic methods and the exploration of peptide stability and reactivity.
Biology: In biological research, this peptide can serve as a model compound for studying protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.
Industry: In the industrial sector, this compound can be used in the production of biomaterials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of D-Alanylglycylglycyl-L-phenylalanyl-L-methionine depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Molecular Targets and Pathways:
Enzymes: The peptide may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: Binding to cell surface receptors can trigger signaling cascades that affect cellular functions.
Proteins: Interaction with other proteins can influence protein-protein interactions and cellular processes.
Comparison with Similar Compounds
D-Alanylglycylglycyl-L-phenylalanyl-L-leucine: Similar structure but with leucine instead of methionine.
D-Alanylglycylglycyl-L-tyrosyl-L-methionine: Similar structure but with tyrosine instead of phenylalanine.
D-Alanylglycylglycyl-L-phenylalanyl-L-cysteine: Similar structure but with cysteine instead of methionine.
Uniqueness: D-Alanylglycylglycyl-L-phenylalanyl-L-methionine is unique due to its specific sequence and the presence of both D- and L-amino acids. This combination can result in distinct structural and functional properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
66609-19-6 |
|---|---|
Molecular Formula |
C21H31N5O6S |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H31N5O6S/c1-13(22)19(29)24-11-17(27)23-12-18(28)25-16(10-14-6-4-3-5-7-14)20(30)26-15(21(31)32)8-9-33-2/h3-7,13,15-16H,8-12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t13-,15+,16+/m1/s1 |
InChI Key |
LYKIDOHLIQLKPN-KBMXLJTQSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


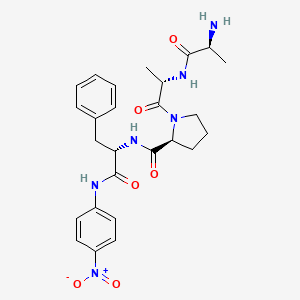
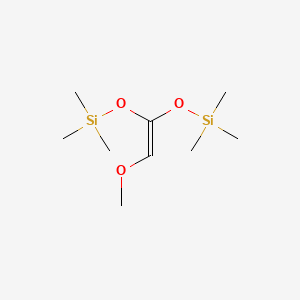


![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
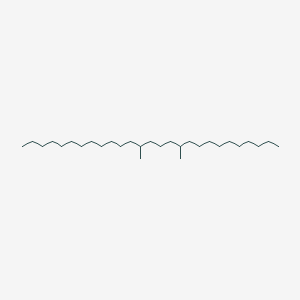
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
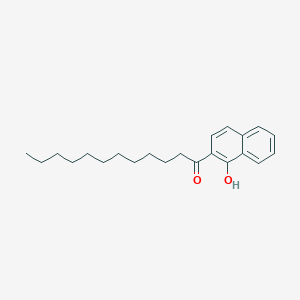
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
